

A Technical Guide to the Downstream Signaling of STING Agonists

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Compound of Interest

Compound Name: *STING agonist-34*

Cat. No.: *B10855968*

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Disclaimer: Information regarding a specific molecule designated "**STING agonist-34**" is not publicly available. This guide provides a comprehensive overview of the core downstream signaling pathways and methodologies associated with well-characterized synthetic STING (Stimulator of Interferon Genes) agonists, which are presumed to be representative of the class.

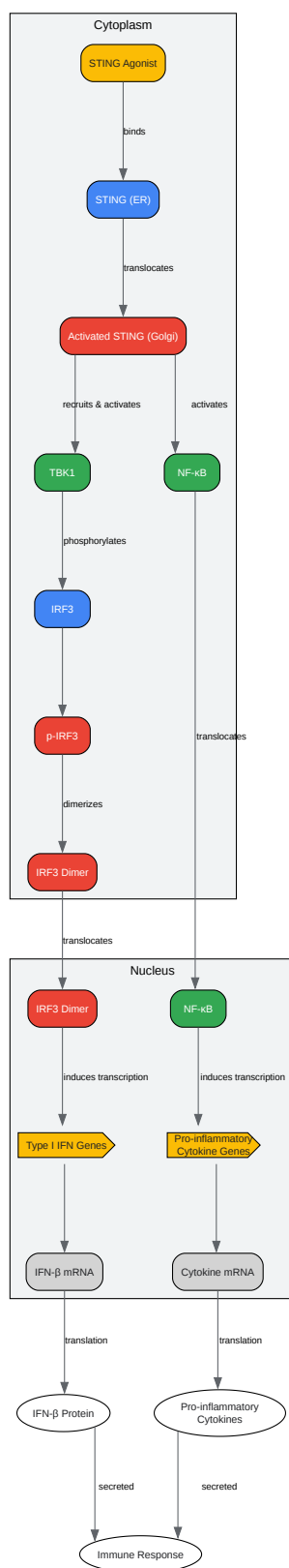
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1] Pharmacological activation of STING with synthetic agonists has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology, due to its potent ability to induce anti-tumor immunity.[2][3] This technical guide delineates the downstream signaling cascade initiated by STING agonists, presents quantitative data on their effects, and provides detailed experimental protocols for their evaluation.

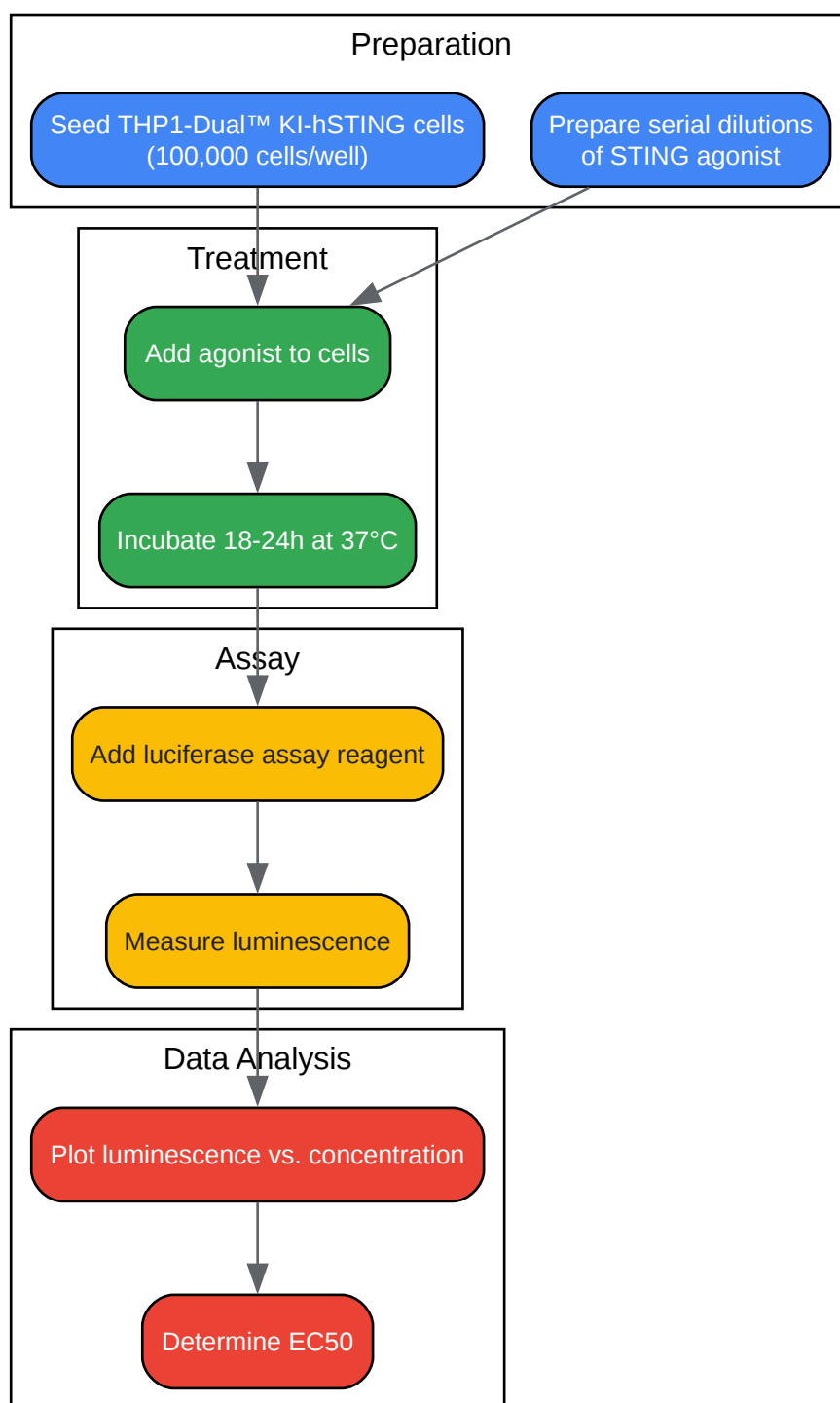
Core Signaling Pathway

Upon binding of a synthetic agonist, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change and activation.[1] This initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[4]

The key steps in the downstream signaling pathway are as follows:

- **STING Activation and Translocation:** Agonist binding triggers STING dimerization and translocation from the ER to the Golgi apparatus.
- **TBK1 Recruitment and Activation:** At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
- **IRF3 Phosphorylation:** Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
- **IRF3 Dimerization and Nuclear Translocation:** Phosphorylated IRF3 forms dimers and translocates to the nucleus.
- **Type I Interferon Production:** In the nucleus, IRF3 dimers bind to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN- β), driving their transcription.
- **NF- κ B Activation:** STING activation also leads to the activation of the transcription factor Nuclear Factor-kappa B (NF- κ B), which promotes the expression of various pro-inflammatory cytokines.





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- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
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